Bienvenue dans la boutique en ligne BenchChem!

Viniferin

Drug metabolism Herb-drug interaction CYP inhibition

Viniferin designates a family of resveratrol-derived stilbenoid oligomers, primarily α-viniferin (a trimer) and ε-viniferin (a dehydrodimer), biosynthesized by grapevines (Vitis vinifera) and other plants in response to biotic and abiotic stress. As higher-order oligomers of the extensively studied monomer resveratrol, viniferins exhibit a distinct polycyclic architecture that translates into pharmacodynamic and pharmacokinetic properties not recapitulated by monomeric stilbenes.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
Cat. No. B1240190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViniferin
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28-/m0/s1
InChIKeyFQWLMRXWKZGLFI-PAKBJIOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viniferin Procurement: Pharmacological Differentiation of a Resveratrol Oligomer for Research and Industrial Sourcing


Viniferin designates a family of resveratrol-derived stilbenoid oligomers, primarily α-viniferin (a trimer) and ε-viniferin (a dehydrodimer), biosynthesized by grapevines (Vitis vinifera) and other plants in response to biotic and abiotic stress [1]. As higher-order oligomers of the extensively studied monomer resveratrol, viniferins exhibit a distinct polycyclic architecture that translates into pharmacodynamic and pharmacokinetic properties not recapitulated by monomeric stilbenes [2]. These compounds are increasingly sourced by academic screening laboratories, cosmetic active-ingredient developers, and preclinical drug-discovery programs seeking resveratrol-derived molecules with target engagement profiles that diverge meaningfully from the monomeric scaffold.

Why Resveratrol Cannot Substitute for Viniferin in Target-Focused Research and Formulation


Despite sharing a resveratrol monomeric subunit, viniferin oligomers are not interchangeable with resveratrol in experimental or industrial workflows. The oxidative dimerization or trimerization that generates viniferin introduces additional phenolic rings and stereochemical constraints that fundamentally alter target-binding kinetics, isoform selectivity, and metabolic liability [1]. Critically, viniferin engages biological targets at concentrations where resveratrol is inactive—for instance, ε-viniferin stimulates vascular endothelial wound repair at 5 µM, a concentration at which resveratrol produces no detectable effect [2]. Procurement specialists selecting among stilbenoid compounds must therefore base sourcing decisions on target-specific quantitative performance data rather than assuming class-level equivalence. The evidence items below document where and by what margin viniferin diverges from its closest structural analogs in functionally consequential assays.

Viniferin Differentiation Benchmarks: Quantitative Evidence Versus Comparator Stilbenoids


ε-Viniferin Displays ~10-Fold Greater CYP Inhibition Potency Than Resveratrol Across Multiple Human Isoforms

ε-Viniferin inhibits all tested human cytochrome P450 isoforms with Ki values ranging from 0.5 to 20 µM, whereas resveratrol inhibits the same CYP panel with Ki values between 10 and 100 µM, representing an approximately 5- to 20-fold greater potency for the dimer across every isoform examined [1]. Assays were conducted on human liver microsomes and heterologously expressed CYPs using isoform-selective probe substrates. The effect was not attributable to NADPH reductase inhibition. This broader and more potent CYP engagement profile has direct implications for studies involving co-administered xenobiotics, as α-viniferin further demonstrates IC50 values of 0.93 µM against CYP2C19 and 1.2 µM against CYP3A4 in pooled human liver microsomes [2].

Drug metabolism Herb-drug interaction CYP inhibition

trans-ε-Viniferin Is a >4-Fold More Potent Tyrosinase Inhibitor Than Kojic Acid and >12-Fold More Potent Than Resveratrol

In a standardized mushroom tyrosinase inhibition assay, trans-ε-viniferin exhibited an IC50 of 4.1 ± 0.5 µM, compared with 52.8 ± 1.4 µM for trans-resveratrol, representing an approximately 12.9-fold greater inhibitory potency for the dimer [1]. trans-ε-Viniferin was also 4.1-fold more potent than the cosmetic industry standard kojic acid (IC50 = 16.9 ± 1.1 µM) and 62-fold more potent than ascorbic acid (IC50 = 255 ± 10 µM) [1]. This result was corroborated by an independent study confirming that (+)-trans-ε-viniferin is the most active tyrosinase inhibitor among all stilbenoids tested, with identical quantitative findings [2].

Cosmetic active ingredient Skin whitening Tyrosinase inhibition

(+)-α-Viniferin Is a Reversible, Non-Competitive Acetylcholinesterase Inhibitor With an IC50 of 2.0 µM—58-Fold More Potent Than the Co-Isolated Stilbene Kobophenol A

In a bioactivity-guided fractionation study, (+)-α-viniferin inhibited acetylcholinesterase (AChE) with an IC50 of 2.0 µM, while the co-isolated stilbene oligomer kobophenol A showed an IC50 of 115.8 µM—a 57.9-fold difference in potency [1]. The AChE inhibitory activity of (+)-α-viniferin was characterized as specific, reversible, and non-competitive, distinguishing it mechanistically from active-site-directed inhibitors such as donepezil. This degree of intra-class potency differentiation demonstrates that AChE inhibition is highly sensitive to stilbenoid oligomerization state and stereochemistry.

Neurodegeneration Acetylcholinesterase inhibition Alzheimer's disease

R2-Viniferin Exhibits 3-Fold Greater Cytotoxicity Than Resveratrol Against HepG2 Hepatocellular Carcinoma Cells

In a comparative screen of natural stilbene oligomers from Vitis vinifera, R2-viniferin was identified as the most cytotoxic stilbene against HepG2 hepatocellular carcinoma cells, with an IC50 of 9.7 ± 0.4 µM at 72 hours—approximately 3-fold lower than the IC50 of resveratrol in the same cell line [1]. The cytotoxicity was mediated through apoptosis and cell-cycle arrest. Notably, the structurally related tetramer hopeaphenol was not glucuronidated in liver microsome incubations, whereas ε-viniferin underwent rapid but lesser glucuronidation than resveratrol, suggesting that higher-order oligomerization may confer metabolic advantages distinct from monomeric stilbenes [2].

Anticancer screening Cytotoxicity Hepatocellular carcinoma

Trans ε-Viniferin Reduces Hippocampal Amyloid Load With Greater Efficiency Than Resveratrol in an Alzheimer's Disease Mouse Model

In APPswePS1dE9 transgenic mice—a widely used model of cerebral amyloidosis—trans ε-viniferin reduced hippocampal amyloid load (insoluble forms of Aβ42 and Aβ40) and amyloid deposits with greater efficiency than resveratrol at 11 months of age [1]. Both treatments partially prevented cognitive decline, but the magnitude of amyloid reduction was superior for viniferin. This in vivo efficacy differentiation complements cell-free and cell-based potency data and indicates that the dimeric scaffold confers pharmacodynamic advantages that translate to animal models of protein-aggregation pathology.

Neurodegeneration Amyloid pathology Alzheimer's model

ε-Viniferin Is a Sub-Micromolar 5-Lipoxygenase Inhibitor—9-Fold More Potent Than Resveratrol

In a cell-free 5-lipoxygenase (5-LOX) inhibition assay, ε-viniferin exhibited an IC50 of 0.8 µM, whereas resveratrol showed an IC50 of 7.3 µM—a 9.1-fold difference in inhibitory potency [1]. 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, and its inhibition is a validated anti-inflammatory strategy. The near-order-of-magnitude greater potency of ε-viniferin positions it as a more efficient tool compound for leukotriene-pathway research compared to resveratrol.

Anti-inflammatory 5-Lipoxygenase inhibition Eicosanoid pathway

Viniferin Deployment Scenarios: Where Quantitative Differentiation Drives Research and Industrial Value


Drug Metabolism & Herb-Drug Interaction Screening Panels

Procurement of ε-viniferin or α-viniferin for CYP inhibition screening panels is indicated when the experimental objective requires a stilbenoid with Ki values in the sub-micromolar to low-micromolar range (0.5–20 µM for ε-viniferin; IC50 of 0.93–1.2 µM for α-viniferin against CYP2C19 and CYP3A4), as opposed to the 10–100 µM Ki range characteristic of resveratrol [1][2]. The approximately 10-fold potency differential means that viniferin will produce detectable CYP modulation at concentrations where resveratrol is essentially inactive, directly impacting experimental design for cocktail-probe substrate assays in human liver microsome models.

Cosmetic Active Ingredient Development Targeting Melanogenesis

trans-ε-Viniferin is the preferred stilbenoid for cosmetic formulations requiring tyrosinase inhibition with maximized potency per unit mass. With an IC50 of 4.1 µM, it outperforms the current cosmetic gold standard kojic acid (IC50 = 16.9 µM) by a factor of 4.1 and exceeds the potency of resveratrol (IC50 = 52.8 µM) by 12.9-fold [3]. Sourcing trans-ε-viniferin at high purity (≥95%) enables formulators to achieve equivalent tyrosinase blockade at substantially lower inclusion rates, which can reduce raw-material costs and minimize formulation compatibility challenges.

Preclinical Alzheimer's Disease and Neurodegeneration Research

For in vivo studies of cerebral amyloidosis in transgenic mouse models, trans ε-viniferin demonstrates superior amyloid-lowering efficacy compared with resveratrol, as evidenced by greater reduction of hippocampal Aβ42 and Aβ40 deposits in APPswePS1dE9 mice at 11 months [4]. Additionally, for in vitro acetylcholinesterase screening, (+)-α-viniferin (IC50 = 2.0 µM) provides a 58-fold potency advantage over the structurally related stilbene kobophenol A (IC50 = 115.8 µM) [5]. These complementary data streams support viniferin procurement for integrated Alzheimer's-targeted screening cascades spanning enzyme inhibition through to in vivo efficacy readouts.

Hepatocellular Carcinoma Anticancer Screening Libraries

R2-viniferin should be prioritized for inclusion in anticancer compound libraries targeting hepatocellular carcinoma, given its 3-fold greater cytotoxicity (IC50 = 9.7 µM at 72 h) compared with resveratrol in HepG2 cells [6]. The availability of companion metabolic stability data—showing that ε-viniferin undergoes glucuronidation to a lesser extent than resveratrol in liver microsome preparations [7]—provides additional decision-support for oncology programs that consider both target-cell potency and hepatic clearance when selecting lead candidates from stilbenoid chemical space.

Quote Request

Request a Quote for Viniferin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.